molecular formula C13H8ClNO B1617042 2-chloro-5H-phenanthridin-6-one CAS No. 27353-44-2

2-chloro-5H-phenanthridin-6-one

Cat. No. B1617042
CAS RN: 27353-44-2
M. Wt: 229.66 g/mol
InChI Key: JMEJAQODRZEIDX-UHFFFAOYSA-N
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Description

2-chloro-5H-phenanthridin-6-one, also known as 2-chlorophenanthridin-6 (5H)-one, is a chemical compound with the molecular formula C13H8ClNO . It has a molecular weight of 229.66 .


Synthesis Analysis

The synthesis of phenanthridin-6-ones, including 2-chloro-5H-phenanthridin-6-one, has been achieved through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process involves the use of carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .


Molecular Structure Analysis

The molecular structure of 2-chloro-5H-phenanthridin-6-one consists of a phenanthridinone skeleton with a chlorine atom attached to the second carbon atom . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .


Physical And Chemical Properties Analysis

2-chloro-5H-phenanthridin-6-one has a melting point of over 260 °C and a predicted boiling point of 304.9±21.0 °C . Its density is predicted to be 1.346±0.06 g/cm3 . The pKa is predicted to be 12.40±0.20 .

Scientific Research Applications

Antiviral Agents and Interferon Inducers

2-chloro-5H-phenanthridin-6-one derivatives have been identified as potential antiviral agents and interferon inducers. These compounds exhibit significant activity due to their structural features, which include various substituents that enhance their biological efficacy. Their synthesis involves the use of chloro, bromo, hydroxy, and other groups to modify the phenanthridin-6-one core, aiming to improve its antiviral properties and ability to induce interferon production (McCahery & Bratton, 1997).

Antitumor Properties

Several studies have focused on synthesizing new derivatives of 2-chloro-5H-phenanthridin-6-one to evaluate their antitumor properties. These efforts include the development of 6-amino-substituted benzo[c]phenanthridine derivatives, which showed a relationship between cytotoxicity and topoisomerase poisoning properties, although lacking significant antitumor effects in certain leukemia systems (Janin et al., 1993). Additionally, the synthesis of phenanthridin-6(5H)-ones through copper-catalyzed cyclization highlights a method to achieve these compounds, which are of interest due to their potential biological activities (Gui et al., 2013).

Synthesis and Chemical Properties

The compound and its derivatives serve as key intermediates in organic synthesis, offering pathways to heterocyclic compounds with various biological activities. One example is the palladium-catalyzed sequential aryl-aryl and N-aryl coupling, a methodology that provides access to 6-phenanthridinones and their heterocyclic analogues, demonstrating the versatility of these compounds in synthetic chemistry (Ferraccioli et al., 2004).

Immunomodulatory Effects

2-chloro-5H-phenanthridin-6-one has also been explored for its immunosuppressive activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in immune reactions involving cytotoxicity. This compound has shown potential as an immunomodulator, able to inhibit lymphocyte proliferation and potentiate the effects of gamma radiation on murine spleen cells (Weltin et al., 1995).

Safety And Hazards

The safety data sheet for phenanthridin-6(5H)-one, a similar compound, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It also recommends using personal protective equipment as required .

Future Directions

Recent advances in the synthesis of phenanthridin-6-ones by direct carbonylation have aroused great interest and provided a clear direction for future research . This method is practical, efficient, and beneficial for the subsequent drug discovery and production .

properties

IUPAC Name

2-chloro-5H-phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJAQODRZEIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297035
Record name 2-chloro-5H-phenanthridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5H-phenanthridin-6-one

CAS RN

27353-44-2
Record name NSC113300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5H-phenanthridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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